molecular formula C29H35N5 B12217052 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12217052
M. Wt: 453.6 g/mol
InChI Key: SBYNJRGEXQVSBJ-UHFFFAOYSA-N
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Description

7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,4-dimethylbenzyl group, a phenyl group, and a propyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting appropriate pyrazole and pyrimidine precursors under specific conditions.

    Substitution with piperazine: The core structure is then reacted with piperazine, which is substituted with a 2,4-dimethylbenzyl group.

    Addition of phenyl and propyl groups:

The reaction conditions typically involve the use of solvents such as chloroform or tetrahydrofuran (THF) and catalysts like potassium carbonate (K2CO3) or triethylamine (TEA) under reflux conditions .

Chemical Reactions Analysis

7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, it may interact with other molecular pathways, such as those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar compounds to 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine include:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C29H35N5

Molecular Weight

453.6 g/mol

IUPAC Name

7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C29H35N5/c1-5-9-26-19-27(34-29(30-26)28(23(4)31-34)24-10-7-6-8-11-24)33-16-14-32(15-17-33)20-25-13-12-21(2)18-22(25)3/h6-8,10-13,18-19H,5,9,14-17,20H2,1-4H3

InChI Key

SBYNJRGEXQVSBJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=C(C=C(C=C4)C)C)C)C5=CC=CC=C5

Origin of Product

United States

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